B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid
Description
Properties
Molecular Formula |
C21H17BO2 |
|---|---|
Molecular Weight |
312.2 g/mol |
IUPAC Name |
[10-(4-methylphenyl)anthracen-9-yl]boronic acid |
InChI |
InChI=1S/C21H17BO2/c1-14-10-12-15(13-11-14)20-16-6-2-4-8-18(16)21(22(23)24)19-9-5-3-7-17(19)20/h2-13,23-24H,1H3 |
InChI Key |
HMIGLJFVNZCWTG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=C(C=C4)C)(O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows these steps:
- Step 1: Preparation of a halogenated anthracene intermediate, typically a 9- or 10-bromoanthracene derivative.
- Step 2: Palladium-catalyzed Suzuki-Miyaura cross-coupling with 4-methylphenylboronic acid or its derivatives.
- Step 3: Purification of the crude product by chromatographic methods.
This strategy leverages the reactivity of boronic acids in cross-coupling to introduce the 4-methylphenyl substituent at the 10-position of the anthracene ring, followed by isolation of the boronic acid functional group on the anthracene core.
Detailed Reaction Conditions and Catalysts
Several palladium catalysts and reaction conditions have been reported for the coupling step, summarized in the following table:
| Catalyst / Ligand | Base | Solvent System | Temperature | Time | Atmosphere | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Tetrakis(triphenylphosphine)palladium(0) | Sodium carbonate | Ethanol, water, toluene | 65 °C | 1 h | Nitrogen (Inert) | ~67.7% | Nitrogen bubbling before and during reaction; purification by flash chromatography |
| (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride | Sodium carbonate | 1,4-Dioxane, water | 80 °C | Overnight | Inert | 50-60% | Degassed mixture; column chromatography purification |
| Tetrakis(triphenylphosphine)palladium(0) | Sodium carbonate | Anhydrous 1,4-Dioxane | 90 °C | 4 h | Nitrogen (Inert) | 65% | Reaction monitored by TLC; product isolated by silica gel chromatography |
| (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride | Sodium carbonate | DMF/Water (10:2) | 140 °C (Microwave) | 1 h | Argon (Inert) | ~82% purity crude | Microwave-assisted synthesis; product precipitated and filtered |
| Dichloro[1,1'-bis(di-t-butylphosphino)ferrocene]palladium(II) | Potassium phosphate | THF, water | 100 °C | 6 h | Nitrogen (Inert) | Not specified | Sealed tube reaction; purified by silica gel chromatography |
Table 1: Summary of reaction conditions for synthesis of this compound and related boronic acid derivatives
Experimental Procedure Example
A representative procedure using tetrakis(triphenylphosphine)palladium(0) catalyst is as follows:
- To a nitrogen-purged mixture of the anthracene halide intermediate and 4-methylphenylboronic acid in anhydrous 1,4-dioxane, sodium carbonate aqueous solution is added.
- The mixture is stirred vigorously at 90 °C for 4 hours under inert atmosphere.
- After completion (monitored by TLC), the reaction mixture is diluted with water and extracted with ethyl acetate.
- The combined organic layers are washed, dried over sodium sulfate, filtered, and concentrated.
- The crude product is purified by silica gel column chromatography using 20% ethyl acetate in hexane as eluent.
- The final product is obtained as an off-white solid with approximately 65% yield.
^1H NMR and mass spectrometry confirm the structure and purity of the compound.
Purification and Characterization
- Purification: Flash chromatography on silica gel with gradients of ethyl acetate and hexane is commonly used.
- Chiral Separation: In some cases, diastereomers have been separated by chiral preparative HPLC using CHIRALPAK columns.
- Characterization: Confirmed by ^1H NMR, MS (ESI+), and TLC monitoring.
Analytical Data and Research Results
Yields and Purity
- Yields reported range from 50% to 68% depending on catalyst, solvent, and temperature.
- Microwave-assisted synthesis at 140 °C for 1 hour gave crude product of about 82% purity without further purification.
- Prolonged reaction times and inert atmosphere are critical for optimal yields.
Reaction Monitoring
- TLC is routinely used to monitor reaction progress.
- Mass spectrometry (ESI+) confirms molecular ion peaks consistent with the formula $$ C{21}H{17}BO_2 $$, molar mass 320.17 g/mol.
- Retention times in HPLC and chiral HPLC provide additional confirmation of product identity and purity.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | $$ C{21}H{17}BO_2 $$ |
| Molar Mass | 320.17 g/mol |
| Key Reaction Type | Suzuki-Miyaura Cross-Coupling |
| Common Catalysts | Pd(PPh3)4, Pd(dppf)Cl2, Pd(dtbpf)Cl2 |
| Typical Base | Sodium carbonate, potassium phosphate |
| Solvents | Ethanol/water/toluene; 1,4-dioxane/water; DMF/water; THF/water |
| Temperature Range | 65 °C to 140 °C (microwave) |
| Reaction Time | 1 h to overnight |
| Atmosphere | Inert (N2 or Ar) |
| Purification | Flash chromatography, chiral HPLC if needed |
| Yield Range | 50-68% |
Chemical Reactions Analysis
Types of Reactions
B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The boronic acid can participate in substitution reactions, where the boronic acid group is replaced by another functional group.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling to form biaryl compounds.
Material Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Investigated for its potential in drug development due to its ability to form stable carbon-carbon bonds.
Mechanism of Action
The primary mechanism of action for B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product . The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group .
Comparison with Similar Compounds
Substituent Impact :
- Electron-Donating Groups (e.g., -CH₃, -C(CH₃)₃) : Increase boronic acid acidity (pKa) and enhance diol-binding affinity under physiological pH . For example, the tert-butyl group in CAS 870119-38-3 improves solubility in organic solvents but may reduce aqueous stability .
- Aromatic Extensions (e.g., naphthalenyl) : Compounds like CAS 400607-46-7 exhibit red-shifted fluorescence due to extended π-systems, making them suitable for optoelectronic applications .
Reactivity and Binding Properties
Diol-Binding Affinity :
Studies on anthracene-based boronic acids show that substituents influence association constants (Ka) with diols. For instance:
- The 4-methylphenyl derivative exhibits moderate Ka (~10² M⁻¹) with fructose at pH 7.4, comparable to phenyl analogues .
- The tert-butyl variant (CAS 870119-38-3) shows reduced Ka due to steric hindrance, limiting access to the boronic acid site .
pH-Dependent Behavior : Boronic acids form tetrahedral boronate esters at high pH. The 4-methylphenyl derivative transitions from trigonal (pH < 7) to tetrahedral (pH > 8.5) states, with a pKa ~8.2 . In contrast, electron-withdrawing substituents (e.g., -CN) lower pKa, enabling binding at lower pH .
Biological Activity
B-[10-(4-methylphenyl)-9-anthracenyl]boronic acid is a compound of significant interest due to its potential biological activities, particularly in cancer therapy and as a bioactive agent. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data from various studies.
1. Synthesis and Characterization
Boron-containing compounds are synthesized through several methods, including the reaction of boronic acids with aryl halides. The specific compound this compound can be synthesized via a Suzuki coupling reaction, which is a common method for forming carbon-boron bonds. The characterization of this compound typically involves techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.
2. Biological Activity
2.1 Anticancer Activity
Research has demonstrated that boronic acids exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects on various cancer cell lines:
- Cytotoxicity Assays : In studies involving prostate cancer cells (PC-3), the compound showed a dose-dependent decrease in cell viability. At concentrations of 0.5 to 5 µM, the viability dropped to as low as 33% compared to untreated controls .
- Mechanism of Action : The anticancer mechanism is believed to involve the inhibition of proteasome activity and interference with cellular signaling pathways related to cell proliferation and apoptosis .
2.2 Antimicrobial Properties
Boronic acids have also been explored for their antimicrobial activity. This compound demonstrated inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones measured ranged from 7 to 13 mm, indicating moderate antimicrobial efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Boron Neutron Capture Therapy (BNCT) : This approach utilizes boron compounds in conjunction with neutron irradiation to selectively destroy cancer cells while sparing healthy tissue. The compound's ability to accumulate in tumor cells enhances its effectiveness in BNCT applications .
- Antioxidant Activity : Boron-containing compounds have shown antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .
4. Case Studies
Several case studies illustrate the efficacy of boronic acids in clinical and experimental settings:
- Study on Prostate Cancer : A study evaluated the effects of various boronic compounds on PC-3 cells, revealing that this compound significantly reduced cell viability while preserving healthy cell lines (L929) at higher rates .
- Antimicrobial Efficacy : In another study, the compound was tested against multiple microorganisms, showing effectiveness particularly against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
5. Data Summary
| Property | Observation |
|---|---|
| Cytotoxicity (PC-3) | Viability decreased to 33% at 5 µM |
| Antimicrobial Activity | Inhibition zones: 7-13 mm |
| Mechanism | Inhibition of proteasome activity |
| BNCT Potential | Effective in targeting tumor cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
